(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with hydroxypropyl and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxypropylamine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with a diphenyl-substituted hydrazine to yield the final pyrazolone product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives.
Scientific Research Applications
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Cresol: A group of aromatic organic compounds with phenolic properties.
Uniqueness
What sets (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-15(21-13-8-14-24)18-19(16-9-4-2-5-10-16)22-23(20(18)25)17-11-6-3-7-12-17/h2-7,9-12,22,24H,8,13-14H2,1H3 |
InChI Key |
CFVFSTYQVQYEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCO)C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.